![molecular formula C63H98O29 B1233698 Lobatoside H](/img/structure/B1233698.png)
Lobatoside H
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Description
Tubeimoside I is a triterpenoid.
Scientific Research Applications
Antitumor Activities
Lobatoside H, as a part of the triterpene saponins family, is notable for its antitumor properties. Various studies have focused on the synthesis and evaluation of these compounds due to their potential in cancer treatment. For instance, the synthesis of lobatoside E, a compound closely related to lobatoside H, demonstrated significant antitumor activities, achieved through a highly modular approach starting with oleanolic acid and various sugars (C. Zhu, P. Tang, & Biao Yu, 2008). Additionally, research on other triterpene saponins, such as lobatoside O and actinostemmoside I and J, isolated from Actinostemma lobatum MAXIM, highlighted their cytotoxic activities against various human cancer cell lines, showcasing the potential of these compounds in cancer research (Jia-qing Cao et al., 2015).
Cytotoxic Effects and Structural Analysis
In-depth structural and cytotoxic analysis of compounds related to lobatoside H has been conducted. For example, a study identified a new cyclic bisdesmoside triterpene saponin, lobatoside N, from Actinostemma lobatum Maxim. This compound, along with others, showed significant dose-dependent cytotoxicities against several human cancer cell lines (Jia-qing Cao et al., 2015). Another study on cyclic bisdesmosides, including lobatoside L and M, also from Actinostemma lobatum MAXIM, revealed their inhibitory effects on human cancer cell growth, further emphasizing the importance of these compounds in antitumor research (Wei Li et al., 2012).
properties
Product Name |
Lobatoside H |
---|---|
Molecular Formula |
C63H98O29 |
Molecular Weight |
1319.4 g/mol |
IUPAC Name |
(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42R,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |
InChI |
InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35+,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |
InChI Key |
MCPFEAJYKIXPQF-DXZAWUHFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
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